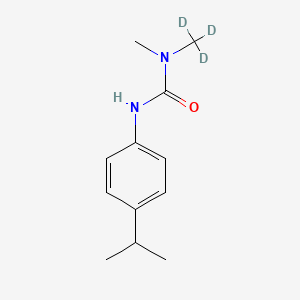

Isoproturon-d3

Descripción general

Descripción

Isoproturon-d3 is the deuterium labeled Isoproturon . It belongs to the phenylurea herbicide family and is a systemic and selective herbicide . Isoproturon is widely applied for killing weeds in farmland, which can be used in the control of annual grasses and broad-leaved weeds in spring and winter wheat, winter rye, and spring and winter barley .

Synthesis Analysis

The synthesis of Isoproturon involves a one-pot process where 4-Isopropylaniline (p-aminocumene) is mixed in 1 N aqueous HCl and potassium cyanate is added . The reaction mixture is stirred at room temperature and monitored using TLC for maximum consumption of aniline .

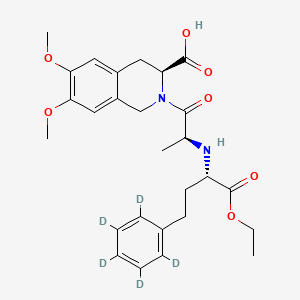

Molecular Structure Analysis

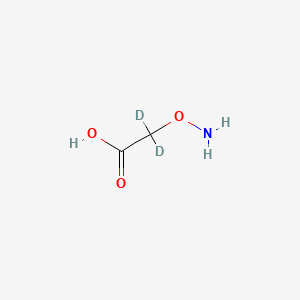

The molecular structure of this compound is represented by the formula C12H15D3N2O . It has a molecular weight of 209.30 .

Chemical Reactions Analysis

Isoproturon undergoes degradation in soil through persulfate activation by Fe-based layered double hydroxide . This process generates diverse radicals, which is a unique mechanism clearly distinguished from the classic Fe (II)/PS system . The OH-initiated reactions of isoproturon were also studied, revealing that H-atom abstractions, ·OH addition, and ·OH substitution pathways are found for ·OH and isoproturon reactions .

Physical and Chemical Properties Analysis

This compound is a stable isotope with a molecular weight of 209.30 and a molecular formula of C12H15D3N2O . More detailed physical and chemical properties could not be found in the search results.

Aplicaciones Científicas De Investigación

Control of Broad Leaf Weeds in Cereal Crops

Isoproturon is a phenylurea herbicide that is widely used to control broad leaf weeds in cereal crops . It has been detected beyond safe concentrations in a number of soil and water samples throughout the world .

Bioremediation of Isoproturon Herbicide in Agricultural Soils

Biodegradation plays a major role as a permissible remedy tool in environmental decontamination to solve the problem of irrational use of this herbicide . Recent advances show that the microbial biodegradation of Isoproturon can serve as a basis for the development of bioremediation processes in pure cultures and in the field .

Toxicity Studies

Isoproturon has potential toxic effects and its fate in the environment is a subject of study . It has been evidenced that Isoproturon has heavy toxicity to the liver system and is a tumor promoter .

Environmental Impact Studies

Isoproturon has been detected in both surface and ground waters in Europe to the levels exceeding EU drinking water limit set at 0.1 µg L −1 . It was included in the list of hazardous substances compiled by European Commission .

Enhanced Degradation in Soil

Studies have been conducted on the enhanced degradation of Isoproturon in soil through persulfate . The effects of soil/water parameters were investigated, and the system demonstrated a remarkable and consistent degradation efficiency over a wide range of pH levels

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Isoproturon-d3 plays a significant role in biochemical reactions, particularly in the context of herbicide activity. It interacts with various enzymes and proteins involved in photosynthesis. One of the primary targets of this compound is the D1 protein of Photosystem II (PS-II) in the photosynthetic apparatus. The binding of this compound to the D1 protein inhibits electron transport, leading to the disruption of photosynthesis and ultimately causing plant death .

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it inhibits photosynthesis by binding to the D1 protein in Photosystem II. This binding disrupts the electron transport chain, leading to a decrease in ATP and NADPH production, which are essential for cellular metabolism and growth. Additionally, this compound can influence cell signaling pathways and gene expression related to stress responses and detoxification mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the D1 protein in Photosystem II. This binding inhibits the electron transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress. The inhibition of electron transport also results in the disruption of ATP and NADPH synthesis, which are crucial for various cellular processes. Furthermore, this compound can induce changes in gene expression related to stress responses and detoxification pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Studies have shown that this compound can be metabolized by plants and microorganisms, leading to the formation of various metabolites. Long-term exposure to this compound can result in adaptive responses in plants, such as the induction of detoxification enzymes and stress-related proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including oxidative stress, liver damage, and disruptions in metabolic processes. Studies have shown that there is a threshold dose above which the toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized through N-demethylation and oxidation processes. The enzymes responsible for these reactions include cytochrome P450 monooxygenases and other oxidative enzymes. The metabolites formed during these processes can further undergo conjugation reactions, leading to the formation of more water-soluble compounds that can be excreted from the organism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by plant roots and translocated to different parts of the plant. Within the cells, this compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound can accumulate in specific tissues, such as leaves and roots, where it exerts its herbicidal effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it interacts with the D1 protein in Photosystem II. The compound can also be found in other cellular compartments, such as the cytoplasm and vacuoles, depending on the plant’s detoxification and storage mechanisms. The localization of this compound can influence its activity and effectiveness as a herbicide .

Propiedades

IUPAC Name |

1-methyl-3-(4-propan-2-ylphenyl)-1-(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIYMUZLKQOUOZ-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)C(=O)NC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662044 | |

| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352438-80-3 | |

| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)